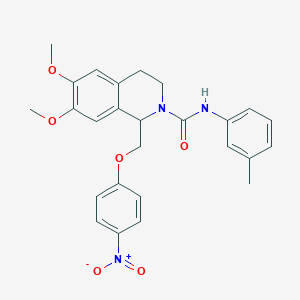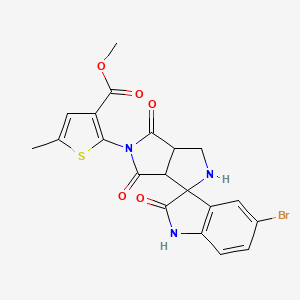
C20H16BrN3O5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H16BrN3O5S 3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide . This compound is a member of the sulfonamide class, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents.
Mechanism of Action
Target of Action
The compound C20H16BrN3O5S is also known as Brimonidine , an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenergic receptors . These receptors are part of the ocular hypotensive agent drug class that is used in the chronic treatment of glaucoma .
Mode of Action
Brimonidine interacts with its targets, the alpha-2 adrenergic receptors, by binding preferentially at these receptors over alpha-1 receptors . This interaction results in the reduction of aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure .
Biochemical Pathways
The activation of alpha-2 adrenoceptors leads to a complex Gi-coupled signaling cascade pathway . This pathway results in the inhibition of adenylate cyclase activity, reducing the levels of cAMP, and hence decreasing aqueous humor production by the ciliary body .
Pharmacokinetics
It is known that the compound is used ophthalmically to lower intraocular pressure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide typically involves a multi-step process:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride (RSO2Cl) in the presence of a base like pyridine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated bromobenzene with 2-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.
Substituted Derivatives: Substitution of the bromine atom yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide: has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of antibacterial agents due to its sulfonamide moiety.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its aromatic structure.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used antibacterial agent in combination with trimethoprim.
Sulfadiazine: Known for its use in treating urinary tract infections.
Uniqueness
3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitro group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(5'-bromo-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5S/c1-8-5-10(18(27)29-2)17(30-8)24-15(25)11-7-22-20(14(11)16(24)26)12-6-9(21)3-4-13(12)23-19(20)28/h3-6,11,14,22H,7H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVQAJLAFJINBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N2C(=O)C3CNC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

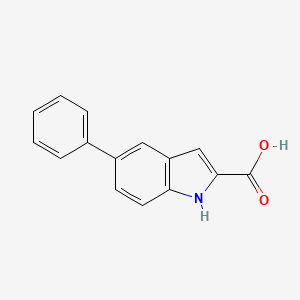
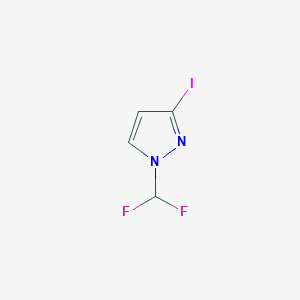
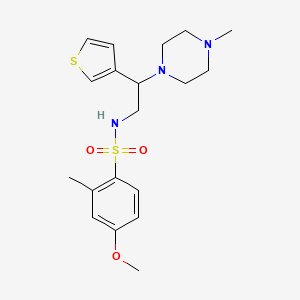
![N-(2,4-dimethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2771630.png)
![N-(2-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2771632.png)
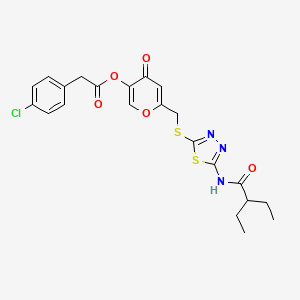
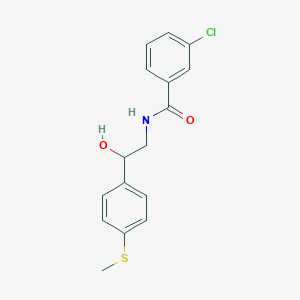
![2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol](/img/structure/B2771637.png)
![phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2771638.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)
![2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide](/img/structure/B2771641.png)
![N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2771643.png)
